molecular formula C14H10N2O2S B13001687 Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B13001687
M. Wt: 270.31 g/mol
InChI Key: GWVAIYQHCAQNQL-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyridine and thiophene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with pyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-pyridin-2-ylthieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O2S/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3

InChI Key

GWVAIYQHCAQNQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=N3

Origin of Product

United States

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